molecular formula C11H7ClF2N2O2 B331398 2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B331398
M. Wt: 272.63 g/mol
InChI Key: ZZSCWBQWLHDVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with chlorine and fluorine atoms, as well as an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-difluorobenzoyl chloride and 5-methyl-3-isoxazoleamine.

    Formation of Benzamide: The benzoyl chloride reacts with the isoxazoleamine in the presence of a base like triethylamine to form the benzamide derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the isoxazole ring or the benzamide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-difluorobenzamide: Lacks the isoxazole ring, making it less complex.

    N-(5-methyl-3-isoxazolyl)benzamide: Does not have the chlorine and fluorine substitutions.

    4,5-difluoro-N-(5-methyl-3-isoxazolyl)benzamide: Similar but lacks the chlorine atom.

Uniqueness

2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the combination of chlorine, fluorine, and isoxazole substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C11H7ClF2N2O2

Molecular Weight

272.63 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C11H7ClF2N2O2/c1-5-2-10(16-18-5)15-11(17)6-3-8(13)9(14)4-7(6)12/h2-4H,1H3,(H,15,16,17)

InChI Key

ZZSCWBQWLHDVTP-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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